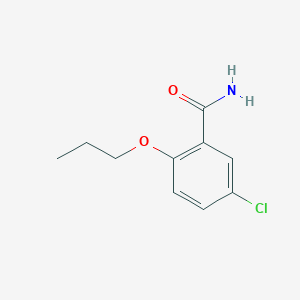

5-Chloro-2-propoxybenzamide

Description

Overview of Benzamide (B126) Scaffold Significance in Chemical Biology Research

The benzamide scaffold, a structural motif consisting of a benzene (B151609) ring attached to an amide functional group, is a cornerstone in the field of medicinal chemistry and organic synthesis. walshmedicalmedia.commdpi.comresearchgate.net This structural unit is present in a vast number of biologically active compounds, demonstrating a wide array of pharmacological effects. walshmedicalmedia.commdpi.com The versatility of the benzamide template allows for substitutions on both the aromatic ring and the amide nitrogen, providing a platform for developing diverse molecular architectures. walshmedicalmedia.com

Benzamide derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.com Their ability to interact with various biological targets like enzymes and receptors makes them valuable candidates in drug discovery. researchgate.net For instance, different benzamide analogs have been investigated for their potential in treating Alzheimer's disease, acting as enzyme inhibitors against acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com

Rationale for Investigating Substituted Benzamide Derivatives, Including 5-Chloro-2-propoxybenzamide

The investigation of substituted benzamide derivatives is primarily driven by the pursuit of new therapeutic agents through structure-activity relationship (SAR) studies. walshmedicalmedia.commdpi.com By systematically modifying the substituents on the benzamide core, researchers can fine-tune the compound's physicochemical properties and biological activity to enhance efficacy and selectivity for a specific target. walshmedicalmedia.commdpi.com

The amide bond is a crucial feature in many active derivatives and serves as a useful intermediate in the synthesis of various biologically significant molecules. mdpi.com The stability and relative ease of synthesis from commercially available materials make aromatic amides an attractive starting point for creating extensive compound libraries. mdpi.com

This compound is an example of such a derivative, featuring a chlorine atom at the 5-position and a propoxy group at the 2-position of the benzene ring. These specific substitutions create a unique electronic and steric profile that can be exploited in the design of more complex molecules. Research into such analogs aims to understand how different functional groups influence the molecule's interaction with biological systems, such as the Zinc-Activated Channel (ZAC) or metabotropic glutamate (B1630785) receptors. core.ac.ukmdpi.comnih.gov

Historical Context of Related Benzamide Analogs in Academic Literature

The study of benzamide derivatives has a long history in chemical and pharmaceutical sciences. e-bookshelf.de Over the years, numerous analogs have been synthesized and evaluated for a wide range of therapeutic applications. A notable example is the class of benzamide antipsychotics, which includes compounds that have been used clinically for decades. walshmedicalmedia.com

In other research, benzamide analogs have been developed as potent and selective antagonists for various receptors. For example, N-(thiazol-2-yl)-benzamide analogs were identified as the first selective antagonists of the Zinc-Activated Channel (ZAC). nih.gov Similarly, other derivatives have been explored as positive allosteric modulators of metabotropic glutamate receptor 5 (mGluR5), which have potential applications in treating CNS disorders. core.ac.ukmdpi.com The development of nematicidal agents based on ortho-substituted benzamides, which selectively inhibit nematode complex II, further illustrates the broad therapeutic potential of this chemical class. researchgate.net

Scope and Objectives of Research on this compound

The primary role of this compound in the scientific literature is that of a chemical intermediate or building block for the synthesis of more complex, pharmacologically active compounds. epo.org For instance, it has been documented as a starting material in the preparation of novel purine (B94841) compounds. epo.org

The objective of research involving this specific compound is therefore closely tied to the goals of the larger synthetic pathways it enables. By utilizing this compound, chemists can introduce the 5-chloro-2-propoxybenzoyl moiety into a target structure. This allows for the exploration of how this particular substitution pattern affects the biological activity of the final, more elaborate molecule. Research on derivatives like N-(1H-benzimidazol-2-yl)-5-chloro-2-propoxybenzamide, which is supplied for early discovery research, underscores its role in the exploratory phases of drug development. sigmaaldrich.com

Chemical Properties of Benzamide Derivatives

| Property | Value | Compound |

| Molecular Formula | C10H12ClNO2 | This compound |

| Molecular Formula | C17H16ClN3O2 | N-(1H-benzimidazol-2-yl)-5-chloro-2-propoxybenzamide nih.gov |

| Melting Point | 94-96°C | o-propoxybenzamide lookchem.com |

| Boiling Point | 311.75°C (estimate) | o-propoxybenzamide lookchem.com |

| Density | 1.1248 (estimate) | o-propoxybenzamide lookchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

5-chloro-2-propoxybenzamide |

InChI |

InChI=1S/C10H12ClNO2/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H2,12,13) |

InChI Key |

XNKDBVQUJLOKKU-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C=C(C=C1)Cl)C(=O)N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Cl)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 5 Chloro 2 Propoxybenzamide

Established Synthetic Routes for 5-Chloro-2-propoxybenzamide

The traditional synthesis of this compound can be approached through two main retrosynthetic disconnections: one involving the alkylation of a pre-existing salicylamide (B354443) scaffold, and the other focusing on the formation of the amide bond from a pre-synthesized alkoxy-benzoic acid.

A common and direct method for the synthesis of this compound is the Williamson ether synthesis, which involves the alkylation of the hydroxyl group of 5-Chloro-2-hydroxybenzamide. This method is widely used for preparing aryl ethers due to its reliability and relatively straightforward procedure.

The reaction proceeds by first deprotonating the phenolic hydroxyl group of 5-Chloro-2-hydroxybenzamide with a suitable base to form a more nucleophilic phenoxide ion. This is followed by the nucleophilic substitution of a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane (B42940).

Reaction Scheme:

The choice of base and solvent is crucial for the success of this reaction. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (B78521) (NaOH). The solvent is typically a polar aprotic solvent like acetone, dimethylformamide (DMF), or acetonitrile (B52724), which can dissolve the reactants and facilitate the reaction. For instance, the synthesis of similar 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives has been successfully carried out by refluxing the corresponding 5-chloro-2-hydroxy-N-phenylbenzamide with a chloro-substituted acid ethyl ester in ethyl methyl ketone with potassium carbonate as the base. researchgate.net

An alternative and equally viable approach to this compound is through the formation of the amide bond as the final key step. This pathway begins with 5-chloro-2-propoxybenzoic acid, which can be synthesized from 5-chlorosalicylic acid via alkylation with a propyl halide. The resulting 5-chloro-2-propoxybenzoic acid is then converted to the corresponding benzamide (B126).

This transformation typically involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by ammonia (B1221849) or an ammonia equivalent. Common methods for activating the carboxylic acid include its conversion to an acyl chloride, a mixed anhydride, or an activated ester.

Reaction Scheme:

For example, the synthesis of related benzamides has been achieved by reacting the corresponding benzoic acid with an amine in the presence of a coupling reagent like ethyl chloroformate and a base such as triethylamine (B128534) in a solvent like dichloromethane. nih.gov Another common method involves treating the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with ammonia to yield the primary amide.

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization of these parameters is key to achieving high yields and purity.

For the alkylation route (Williamson ether synthesis) , key parameters to consider for optimization include:

Choice of Base: Stronger bases like sodium hydride can lead to faster reaction rates but may require anhydrous conditions. Weaker bases like potassium carbonate are often sufficient and easier to handle.

Propyl Halide: The reactivity of the propyl halide follows the order I > Br > Cl. While 1-iodopropane is the most reactive, it is also the most expensive. 1-Bromopropane often offers a good compromise between reactivity and cost.

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are generally preferred as they solvate the cation of the base, leaving the anion more nucleophilic.

Temperature: Increasing the reaction temperature generally increases the rate of reaction. However, excessively high temperatures can lead to side reactions and decomposition of the product. Microwave-assisted alkylation has been shown to improve yields and significantly reduce reaction times for similar transformations. nih.gov

For the amide bond formation route , optimization strategies include:

Coupling Reagent: A wide variety of coupling reagents are available, each with its own advantages and disadvantages in terms of reactivity, cost, and by-product formation. Common examples include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU).

Reaction Temperature: Amide bond formation is often carried out at room temperature, although gentle heating may be required in some cases.

Stoichiometry: The molar ratio of the reactants, particularly the coupling agent and the amine, should be carefully controlled to maximize the yield and minimize the formation of side products.

Interactive Data Table: Comparison of Synthetic Route Parameters

| Parameter | Alkylation of 5-Chloro-2-hydroxybenzamide | Amide Bond Formation from 5-chloro-2-propoxybenzoic acid |

| Starting Material | 5-Chloro-2-hydroxybenzamide | 5-chloro-2-propoxybenzoic acid |

| Key Reagents | Propyl halide (e.g., 1-bromopropane), Base (e.g., K₂CO₃) | Coupling agent (e.g., SOCl₂, EDC), Ammonia |

| Typical Solvents | Acetone, DMF, Acetonitrile | Dichloromethane, THF, DMF |

| Potential for Optimization | Base strength, leaving group on propyl halide, temperature, use of microwave irradiation | Choice of coupling reagent, reaction temperature, stoichiometry |

Novel Synthetic Strategies and Method Development

The principles of green chemistry can be applied to the synthesis of this compound to develop more environmentally benign processes. Potential green chemistry approaches include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical fluids. For amide synthesis, reactions in aqueous media have been reported.

Catalytic Methods: Employing catalysts to promote the reaction, which can lead to higher efficiency and reduced waste compared to stoichiometric reagents.

Microwave-Assisted Synthesis: As mentioned earlier, the use of microwave irradiation can significantly reduce reaction times, often leading to higher yields and cleaner reactions. nih.gov This has been shown to be effective in the synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives. rsc.org

A potential green approach to the amide bond formation step could involve the direct coupling of 5-chloro-2-propoxybenzoic acid and an amine source without the need for traditional coupling reagents, possibly facilitated by a reusable catalyst.

The development of catalyst-mediated pathways offers a promising avenue for the efficient synthesis of this compound.

For the alkylation step , phase-transfer catalysts (PTCs) can be employed to facilitate the reaction between the aqueous phenoxide and the organic propyl halide. This can allow the reaction to be carried out in a biphasic system, simplifying work-up and potentially avoiding the need for anhydrous conditions.

For the amide bond formation , a variety of catalytic methods have been developed as alternatives to traditional coupling reagents. These include:

Boric Acid Catalysis: Boric acid and its derivatives have been shown to catalyze the direct amidation of carboxylic acids with amines, often with the removal of water.

Transition Metal Catalysis: Various transition metal complexes have been developed as catalysts for amide bond formation. While perhaps more complex for a simple primary amide, these methods are an area of active research.

Enzymatic Catalysis: Biocatalysis using enzymes such as lipases can offer a highly selective and environmentally friendly method for amide bond formation, although the substrate scope may be limited.

The application of these novel synthetic strategies to the synthesis of this compound could lead to more efficient, cost-effective, and sustainable manufacturing processes.

Asymmetric Synthesis Approaches for Chiral Analogs (If Applicable to Derivatives)

The generation of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as different enantiomers of a chiral molecule often exhibit distinct biological activities. While specific examples of the asymmetric synthesis of chiral analogs derived directly from this compound are not extensively detailed in the surveyed literature, established principles of asymmetric synthesis are broadly applicable to benzamide scaffolds.

Key strategies that could be employed for the synthesis of chiral derivatives include:

Catalytic Asymmetric Synthesis: This approach involves the use of chiral transition metal complexes or organocatalysts to induce stereoselectivity. For instance, the asymmetric hydrogenation of a suitable prochiral precursor or the enantioselective functionalization of a C-H bond on the propoxy group could install a chiral center.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the this compound scaffold to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Biocatalysis: Enzymes, as inherently chiral catalysts, can offer high levels of stereoselectivity under mild reaction conditions. A hydrolase could be used for the kinetic resolution of a racemic mixture of esters or amides, or an oxidoreductase could perform an asymmetric reduction or oxidation on a derivative of the parent molecule.

These methodologies represent standard and powerful tools for accessing chiral molecules, and their application would be a logical step in the development of novel, single-enantiomer compounds based on the this compound scaffold.

Derivatization Strategies Utilizing this compound as a Synthetic Intermediate

This compound serves as a valuable starting material for a range of chemical transformations, allowing for the introduction of new functional groups and the construction of diverse molecular frameworks.

The amide functionality of this compound can be activated by conversion to an imidate salt, which is a more reactive intermediate for nucleophilic attack. A well-established method for this transformation is the use of powerful alkylating agents known as Meerwein's salts, such as triethyloxonium (B8711484) tetrafluoroborate (B81430) or trimethyloxonium (B1219515) tetrafluoroborate. wikipedia.orgdntb.gov.uaorgsyn.orgwikipedia.org

The reaction proceeds via O-alkylation of the amide's carbonyl oxygen, which is the most nucleophilic site. This forms a highly reactive imino ether fluoborate, also known as an imidate salt. orgsyn.org These intermediates can then be used in subsequent reactions, for example, to be converted into orthoesters or to react with various nucleophiles.

| Reactant | Reagent | Product | Reaction Type |

| General Benzamide | Triethyloxonium tetrafluoroborate [(Et)₃O]⁺[BF₄]⁻ | O-Ethyl imidate salt | O-Alkylation |

| This compound | Triethyloxonium tetrafluoroborate [(Et)₃O]⁺[BF₄]⁻ | 5-Chloro-2-propoxy-N-ethylbenzimidate tetrafluoroborate | O-Alkylation |

This table illustrates the general reaction for the formation of imidate salts from benzamides using a Meerwein's salt.

Based on a review of available chemical literature, synthetic strategies for the direct preparation of purinone derivatives utilizing this compound as a key intermediate are not well-established. The synthesis of the purine (B94841) core typically involves the construction of the fused imidazole (B134444) and pyrimidine (B1678525) rings from acyclic precursors or by modifying other heterocyclic systems, such as imidazoles. researchgate.net While multi-step pathways could potentially be devised, a direct and commonly reported route from this specific benzamide is not apparent.

Modern synthetic methods, particularly C-H functionalization, offer powerful tools for the direct modification of existing molecular scaffolds, thereby avoiding lengthy de novo syntheses. The this compound structure contains several C-H bonds that could be targets for such transformations.

Research on analogous 2-aryloxybenzamide systems demonstrates the feasibility of this approach. For instance, a metal-free, PhIO-mediated oxidation reaction has been developed to synthesize 2-(4-hydroxyphenoxy)benzamide derivatives. This reaction proceeds by functionalizing the phenoxy ring of the starting material. Applying this logic to this compound, one could envision reactions that modify the aromatic ring or the propoxy chain.

The table below summarizes results from the PhIO-mediated oxidation of various 2-aryloxybenzamide substrates, illustrating the potential scope for functionalizing such scaffolds.

| Substrate (2-Aryloxybenzamide) | Oxidant | Solvent | Product | Yield (%) |

| 2-Phenoxybenzamide (B1622244) | PhIO | TFA | 2-(4-Hydroxyphenoxy)benzamide | 82.4 |

| 5-Chloro-2-phenoxybenzamide | PhIO | TFA | 5-Chloro-2-(4-hydroxyphenoxy)benzamide | 85.3 |

| 5-Methyl-2-phenoxybenzamide | PhIO | TFA | 2-(4-Hydroxyphenoxy)-5-methylbenzamide | 75.2 |

| 2-(p-Tolyloxy)benzamide | PhIO | TFA | 2-(4-Hydroxy-4'-methylphenoxy)benzamide | 80.5 |

Data adapted from a study on PhIO-mediated oxidation of 2-aryloxybenzamides, demonstrating a functionalization strategy applicable to similar scaffolds.

Scaffold modification and diversification are central to drug discovery, enabling the systematic exploration of a compound's structure-activity relationship (SAR). This compound is an ideal starting point for such strategies, offering multiple points for chemical modification.

Key diversification strategies include:

Amide Bond Formation: The most straightforward approach involves the hydrolysis of the benzamide to its corresponding benzoic acid (5-Chloro-2-propoxybenzoic acid). This acid can then be activated (e.g., as an acid chloride) and reacted with a diverse library of amines to generate a wide array of new amide derivatives. This method allows for extensive exploration of the chemical space around the amide nitrogen.

Late-Stage Functionalization: As discussed previously, C-H functionalization reactions can be applied in the later stages of a synthesis to add new substituents to the aromatic ring or the propoxy chain. This strategy is highly efficient as it modifies an already assembled core structure.

Modification of the Propoxy Group: The propoxy ether linkage can be a target for modification. Cleavage of the ether would yield a 2-hydroxybenzamide, which could then be re-alkylated with a variety of alkyl halides to introduce different alkoxy groups, thereby probing the influence of this substituent's size and nature on biological activity.

The following table outlines the potential points of diversification on the this compound scaffold.

| Region of Scaffold | Potential Modification | Resulting Diversity |

| Amide (N-H) | Reaction of corresponding acid chloride with various amines (R-NH₂) | Varied substituents on the amide nitrogen |

| Aromatic Ring (C-H) | Electrophilic aromatic substitution, C-H activation | Introduction of new groups (e.g., nitro, halogen, alkyl) on the benzene (B151609) ring |

| Propoxy Group (-OC₃H₇) | Ether cleavage followed by re-alkylation | Varied alkoxy chains at the 2-position |

This table conceptualizes a diversification strategy for modifying the this compound core structure to generate a library of analogs.

Structural and Conformational Analysis of 5 Chloro 2 Propoxybenzamide

Theoretical Conformational Studies

Theoretical modeling and computational chemistry are essential tools for investigating the conformational landscape of molecules like 5-Chloro-2-propoxybenzamide. These studies predict the most stable arrangements of atoms and the energy required to transition between them.

The preferred conformation of this compound is largely determined by the orientation of the propoxy and amide substituents relative to the benzene (B151609) ring. In related compounds like 2-propoxybenzamide, the amide group's –NH2 is oriented towards the propoxy substituent. researchgate.net This orientation is stabilized by the formation of an intramolecular hydrogen bond.

The environment can influence conformation. In a non-polar, gaseous phase, intramolecular forces dominate. In a crystalline solid state, intermolecular forces, such as hydrogen bonding between amide groups of adjacent molecules, play a significant role in determining the final packed structure. researchgate.netmdpi.com For instance, in the crystal structure of 2-propoxybenzamide, intermolecular N—H⋯O hydrogen bonds lead to the formation of inversion-related molecular pairs. researchgate.net It is hypothesized that this compound would adopt a similar "closed-ring" conformation stabilized by an intramolecular hydrogen bond in isolated environments, while also participating in extensive intermolecular hydrogen bonding in the solid state. mdpi.com

A key intramolecular interaction in this compound is the hydrogen bond between one of the amide protons (N-H) and the oxygen atom of the adjacent propoxy group (O-C). This interaction is common in ortho-alkoxybenzamides and significantly stabilizes a nearly coplanar conformation of the amide and alkoxy groups with the benzene ring. researchgate.net In the related molecule 2-propoxybenzamide, this intramolecular N—H⋯O hydrogen bond is well-documented. researchgate.net

Rotational barriers are the energy hurdles that must be overcome for rotation to occur around specific chemical bonds. For this compound, two significant rotational barriers are:

C(aryl)-C(amide) bond: Rotation around this bond is hindered due to steric interactions between the amide group and the ortho-propoxy group. The intramolecular hydrogen bond further increases this barrier, locking the amide group in a preferred orientation.

C(aryl)-O(propoxy) bond: The barrier to rotation for this bond influences the orientation of the propyl chain. Studies on related molecules show that protonation or strong electronic effects can significantly increase the rotational barriers around N-Ar bonds. nih.govcsic.es

The energy difference between various conformations, such as those where the propyl chain is oriented differently, is generally small, but the barriers to interconversion can be significant enough to be measured by techniques like variable-temperature NMR. csic.esdtic.mil

The substituents on the benzene ring have a profound effect on the molecule's electronic properties and steric profile, which in turn shapes its conformational landscape.

Chloro Group: The chlorine atom at the 5-position is an electron-withdrawing group due to its high electronegativity. This influences the electron density distribution of the aromatic ring. It can also participate in weak intermolecular interactions, further stabilizing crystal packing. mdpi.com Its position, para to the propoxy group, means it has a minimal steric clash with the other substituents but a significant electronic influence.

Propoxy Group: The propoxy group at the 2-position is electron-donating and sterically bulky. Its primary role in defining the conformation is through the formation of the intramolecular hydrogen bond with the amide group. researchgate.net This steric and electronic presence forces the amide group into a specific orientation and influences the planarity of the system. The flexibility of the propyl chain itself allows for multiple low-energy conformations.

Spectroscopic Characterization in Research Settings (Mechanistic and Structural Elucidation)

Spectroscopic techniques are indispensable for confirming the structure of newly synthesized compounds and for analyzing their conformational and vibrational properties in detail.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). ethernet.edu.et For this compound, NMR is used to confirm the connectivity of atoms and provide clues about the molecule's conformation in solution. researchgate.net

Expected ¹H and ¹³C NMR Spectral Data:

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| Amide (-CONH₂) | ~7.5-8.5 (2H, broad singlets) | ~165-170 | The two amide protons may be non-equivalent due to restricted rotation. |

| Aromatic H (H3, H4, H6) | ~6.9-7.8 (3H, multiplets) | ~110-160 | The exact shifts and coupling patterns depend on the electronic effects of the substituents. |

| Propoxy (-OCH₂CH₂CH₃) | ~4.0 (t, 2H) | ~70 | Methylene (B1212753) group attached to oxygen. |

| Propoxy (-OCH₂CH₂CH₃) | ~1.8 (sextet, 2H) | ~22 | Central methylene group. |

| Propoxy (-OCH₂CH₂CH₃) | ~1.0 (t, 3H) | ~10 | Terminal methyl group. |

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com The frequencies of absorbed or scattered light correspond to the vibrations of specific functional groups, providing a molecular fingerprint. americanpharmaceuticalreview.commdpi.com

Expected Vibrational Frequencies:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | Amide (-NH₂) | 3400-3100 (two bands) | Strong | Weak |

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Medium | Strong |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂ | 2960-2850 | Strong | Strong |

| C=O Stretch | Amide (-C=O) | 1680-1640 | Very Strong | Medium |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Strong | Strong |

| N-H Bend | Amide (-NH₂) | 1640-1550 | Strong | Weak |

| C-O Stretch | Aryl-Alkyl Ether | 1275-1200 | Strong | Medium |

| C-Cl Stretch | Aryl-Cl | 1100-1000 | Strong | Strong |

The presence of a strong, sharp band around 1650 cm⁻¹ in the IR spectrum is a key indicator of the amide carbonyl group. The two distinct bands in the 3400-3100 cm⁻¹ region would confirm the primary amide's symmetric and asymmetric N-H stretches. Raman spectroscopy would be particularly useful for observing the aromatic ring vibrations and the C-Cl stretch. americanpharmaceuticalreview.comnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, this analysis provides crucial confirmation of its identity and offers insights into the stability of its various structural components.

The molecular formula of this compound is C₁₀H₁₂ClNO₂. The calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, is a key parameter determined by mass spectrometry. This value is essential for the initial identification of the compound in a sample.

In a typical mass spectrometry experiment using electron ionization (EI), the this compound molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic M⁺• and M+2 peak, separated by two mass units, with the M+2 peak having an intensity of about one-third that of the M⁺• peak. libretexts.orgmsu.edu

The molecular ion of this compound is inherently unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral molecules. wikipedia.org The analysis of these fragment ions provides a roadmap to the compound's structure. The fragmentation pattern is influenced by the different functional groups present: the chloro-substituted benzene ring, the propoxy group, and the amide group.

Several key fragmentation pathways can be predicted for this compound based on the established principles of mass spectrometry for similar compounds: libretexts.orglibretexts.org

Loss of the propoxy group: A common fragmentation pathway for alkoxybenzenes is the cleavage of the ether bond. This can occur through the loss of a propyl radical (•C₃H₇), leading to the formation of a resonance-stabilized 5-chloro-2-hydroxybenzamide cation. Alternatively, the loss of a propene molecule (C₃H₆) via a McLafferty-type rearrangement can occur, resulting in a different fragment ion.

Cleavage of the amide group: The amide linkage can also be a site of fragmentation. Loss of the amino group (•NH₂) would result in a 5-chloro-2-propoxybenzoyl cation.

Fragmentation of the propyl chain: The n-propoxy group can undergo fragmentation itself, primarily through the loss of an ethyl radical (•C₂H₅) to form a more stable secondary carbocation.

Cleavage involving the chloro-substituted ring: The aromatic ring is relatively stable, but fragmentation can involve the loss of the chlorine atom or the entire chlorophenyl moiety. chemicalforums.com

The relative abundance of the various fragment ions depends on their stability. Resonance-stabilized cations and the elimination of small, stable neutral molecules like alkenes or water are generally favored fragmentation pathways. uni-saarland.de

A detailed analysis of the mass spectrum, including the precise m/z values and relative intensities of the molecular ion and major fragment peaks, allows for the unambiguous confirmation of the structure of this compound.

Table of Predicted Mass Spectrometry Data for this compound

| Ion | Proposed Structure / Identity | Predicted m/z |

| [M]⁺• | Molecular Ion | 213/215 |

| [M - C₃H₇]⁺ | Loss of propyl radical | 170/172 |

| [M - C₃H₆]⁺• | Loss of propene | 171/173 |

| [M - NH₂]⁺ | Loss of amino radical | 197/199 |

| [C₇H₅ClO]⁺ | 5-Chlorobenzoyl cation | 155/157 |

Computational Chemistry Investigations of 5 Chloro 2 Propoxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. These calculations provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

The electronic structure of 5-Chloro-2-propoxybenzamide is determined by the interplay of its constituent functional groups: the chlorinated benzene (B151609) ring, the propoxy group, and the amide group. The benzamide (B126) core provides a rigid scaffold, while the propoxy chain introduces flexibility and increases lipid solubility. vulcanchem.com The chlorine atom and the carbonyl group act as electron-withdrawing groups, influencing the electron density distribution across the aromatic system.

Molecular Orbital (MO) analysis helps in understanding the electronic transitions and reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. For analogous benzamide derivatives, DFT simulations have been used to calculate properties such as the dipole moment and the HOMO-LUMO energy gap. vulcanchem.com A significant HOMO-LUMO gap generally implies high kinetic stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. vulcanchem.com In this compound, the HOMO is expected to be localized primarily on the electron-rich propoxy-substituted benzene ring, while the LUMO is likely centered on the benzamide moiety, influenced by the electron-withdrawing carbonyl group.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Significance |

| Dipole Moment | Moderate to High | Influenced by the polar amide and chloro groups, affecting solubility and intermolecular interactions. |

| HOMO Energy | Relatively High | Indicates the molecule's ability to donate electrons (nucleophilicity), likely centered on the propoxy-benzene ring. |

| LUMO Energy | Relatively Low | Indicates the molecule's ability to accept electrons (electrophilicity), likely centered on the amide/carbonyl region. |

| HOMO-LUMO Gap | Moderate | Suggests a balance between chemical stability and reactivity, suitable for targeted biological interactions. vulcanchem.com |

Electrostatic Potential (ESP) surface mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting sites for intermolecular interactions. walisongo.ac.idavogadro.cc The ESP map displays regions of negative potential (electron-rich, colored red) and positive potential (electron-poor, colored blue), which are crucial for understanding non-covalent interactions like hydrogen bonding and for predicting how a ligand might interact with a biological receptor. scispace.com

For this compound, the ESP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the carbonyl group and, to a lesser extent, the oxygen of the propoxy group and the chlorine atom. These regions are potential hydrogen bond acceptors.

Positive Potential (Blue): Located around the hydrogen atoms of the amide (-NH2) group. These sites are strong hydrogen bond donors. avogadro.cc

Neutral/Hydrophobic Regions (Green): The propyl chain and the surface of the benzene ring would exhibit more neutral potential, indicating regions likely to participate in hydrophobic or van der Waals interactions.

Table 2: Predicted Electrostatic Potential Regions and Interaction Propensity

| Molecular Region | Predicted Electrostatic Potential | Likely Interaction Type |

| Carbonyl Oxygen | Strongly Negative | Hydrogen Bond Acceptor |

| Amide Hydrogens | Strongly Positive | Hydrogen Bond Donor |

| Propoxy Oxygen | Moderately Negative | Hydrogen Bond Acceptor |

| Chlorine Atom | Moderately Negative | Halogen Bonding, Dipole Interactions |

| Aromatic Ring | Neutral / Slightly Negative | π-π Stacking, Hydrophobic |

| Propyl Chain | Neutral / Non-polar | Hydrophobic Interactions |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. ucsb.edulibretexts.org The energy and localization of these orbitals can predict the most probable sites for nucleophilic and electrophilic attack. youtube.com

Nucleophilic Reactivity: The HOMO represents the orbital from which the molecule is most likely to donate electrons. In this compound, the site of the highest HOMO density would be the most nucleophilic. This is predicted to be the aromatic ring, which is activated by the electron-donating propoxy group.

Electrophilic Reactivity: The LUMO is the lowest energy orbital that can accept electrons. The region with the highest LUMO density is the most electrophilic site. For this molecule, this is expected to be the carbonyl carbon of the amide group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular reactivity. numberanalytics.com A smaller gap suggests the molecule is more polarizable and more reactive. The moderate gap expected for this compound suggests it is stable but capable of participating in specific chemical reactions under the right conditions. vulcanchem.com

Table 3: Frontier Orbital Reactivity Analysis

| Orbital | Predicted Location of Highest Density | Implied Reactivity |

| HOMO | Propoxy-substituted benzene ring | Site for electrophilic attack (molecule acts as a nucleophile). ucsb.edu |

| LUMO | Carbonyl carbon of the amide group | Site for nucleophilic attack (molecule acts as an electrophile). youtube.com |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. ekb.eg This method helps in identifying potential biological targets and understanding the molecular basis of ligand-receptor binding.

The principle of structural similarity is often used to hypothesize biological targets for a new compound. Molecules with similar structures frequently interact with the same or related biological targets. Benzamide derivatives are a well-known class of compounds with a wide range of biological activities. science.gov Based on the activities of structurally related molecules, potential targets for this compound could include:

Cholinesterases (AChE and BChE): Salicylanilide and benzamide derivatives have shown inhibitory activity against these enzymes, which are relevant in the context of Alzheimer's disease. science.gov

Viral Proteins: Benzamide derivatives have been investigated as inhibitors of viral replication, for instance, by targeting the polymerase of the influenza virus or capsid assembly in the Hepatitis B virus. science.govcardiff.ac.uk

Phosphodiesterases (PDEs): Substituted benzamides have been developed as inhibitors of PDEs, which are important drug targets for inflammatory diseases and other conditions. For example, derivatives have been tested against Trypanosoma brucei PDEs. scispace.com

Kinases and Nuclear Receptors: The general structure is common in inhibitors designed to target the ATP-binding site of kinases or the ligand-binding domain of nuclear receptors. frontiersin.org

Once a potential target is identified, molecular docking can predict the specific binding mode of this compound within the active site. The analysis focuses on identifying key intermolecular interactions that stabilize the ligand-protein complex. archivesofmedicalscience.com

The predicted binding mode would likely involve a combination of the following interactions:

Hydrogen Bonding: The amide group is a prime candidate for forming hydrogen bonds, with the -NH2 group acting as a donor and the carbonyl oxygen as an acceptor. These interactions are crucial for affinity and specificity.

Hydrophobic Interactions: The n-propyl group and the benzene ring can form favorable hydrophobic interactions with non-polar amino acid residues (e.g., Leucine, Isoleucine, Valine) in the binding pocket.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

π-Interactions: The aromatic ring can engage in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or cation-π interactions with positively charged residues (e.g., Lysine, Arginine).

Table 4: Predicted Ligand-Protein Interactions for this compound

| Functional Group | Potential Interacting Residues (Example) | Type of Interaction |

| Amide (-CONH2) | Aspartate, Glutamate (B1630785), Serine, Threonine | Hydrogen Bonding (Donor and Acceptor) |

| Propoxy Group | Leucine, Valine, Alanine | Hydrophobic Interaction |

| Chlorophenyl Ring | Phenylalanine, Tyrosine, Leucine | π-π Stacking, Hydrophobic Interaction |

| Chlorine Atom | Backbone Carbonyl Oxygen, Aspartate | Halogen Bonding, Dipole Interactions |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For a compound like this compound, a pharmacophore model would be constructed based on its key structural elements and potential interactions.

A hypothetical pharmacophore model for this compound would likely include features such as:

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group.

Hydrogen Bond Donor: The amide (-NH2) group.

Aromatic Ring: The chlorinated benzene ring.

Hydrophobic Feature: The propoxy group.

Virtual Screening Applications:

Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds. This process, known as virtual screening, aims to identify other molecules that match the pharmacophore and are therefore likely to share a similar biological activity. While no specific virtual screening studies have been published for this compound, the general workflow would involve:

Database Selection: Choosing a database of compounds to screen (e.g., ZINC, ChEMBL).

Pharmacophore-Based Filtering: Using the this compound-derived pharmacophore to filter the database, retaining only the molecules that fit the model.

Docking and Scoring: Subjecting the filtered hits to molecular docking simulations against a putative protein target to predict binding modes and affinities.

Hit Selection: Ranking the compounds based on their docking scores and visual inspection of their interactions within the binding site.

This approach would facilitate the discovery of novel compounds with potentially similar or improved properties, using this compound as a starting point.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed insights into the behavior of a compound like this compound at an atomic level, including its flexibility and interactions with its environment.

In Solution: MD simulations in a solvent (typically water) would reveal the preferred conformations of this compound in an aqueous environment. The analysis would focus on the torsional angles between the propoxy group and the aromatic ring, as well as the orientation of the amide group. It has been noted in related structures, such as 2-propoxybenzamide, that intramolecular hydrogen bonds can form between the amide group and the ether oxygen, which would significantly influence its conformational preferences.

In Binding Pockets: If this compound were docked into the active site of a protein, MD simulations would be crucial for understanding how its conformation adapts to the binding pocket. The simulation would show the dynamic "induced fit" process, where both the ligand and the protein adjust their shapes to maximize favorable interactions.

A hypothetical data table summarizing the results of such a conformational analysis is presented below.

| Rotatable Bond | Predominant Torsional Angle (in vacuo) | Predominant Torsional Angle (in water) |

| C(aromatic)-C(aromatic)-O-C(propyl) | Data not available | Data not available |

| C(aromatic)-C(amide)-N-H | Data not available | Data not available |

| O-C(propyl)-C(propyl)-C(propyl) | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental or simulation data for this compound is available.

MD simulations can be used to calculate the binding free energy between a ligand and its protein target, providing a quantitative measure of binding affinity. This analysis breaks down the total interaction energy into contributions from different types of forces.

For this compound interacting with a hypothetical protein target, the key energetic contributions would be:

Van der Waals Interactions: Arising from contacts between the hydrophobic propoxy group and nonpolar residues in the binding pocket, as well as the aromatic ring.

Electrostatic Interactions: Dominated by hydrogen bonds formed by the amide group's donor and acceptor sites with polar residues in the active site. The chlorine atom would also contribute to the electrostatic potential.

Solvation Energy: The energy cost associated with removing the ligand and the binding site from the solvent.

Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) would be employed to compute these energies from the MD simulation trajectory. The results would pinpoint the key residues in the protein that are most critical for binding this compound.

A sample data table for such an analysis is shown below.

| Interaction Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | Data not available |

| Electrostatic Energy | Data not available |

| Polar Solvation Energy | Data not available |

| Nonpolar Solvation Energy | Data not available |

| Total Binding Free Energy | Data not available |

This table is for illustrative purposes only, as no interaction energy analysis for this compound with a biomolecular system has been published.

Pharmacological Profiling in Vitro and Mechanistic Studies

Receptor Binding Studies

Receptor binding assays are fundamental in pharmacology for determining how a compound interacts with a specific receptor. These studies measure the affinity of a ligand for a receptor and can help characterize its functional effect as an agonist, antagonist, or allosteric modulator.

Affinity and Selectivity Profiling against Key Receptors (e.g., mGluR5, nAChRs, 5-HT6, GABA-A) for Related Benzamide (B126) Analogs

Benzamide derivatives have been shown to possess significant affinity for a range of receptors, acting as modulators of receptor function.

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5): The mGluR5 receptor is a key target for central nervous system disorders. Aryl benzamide derivatives have been identified as potent negative allosteric modulators (NAMs) of mGluR5. mdpi.com These compounds bind to an allosteric site, separate from the glutamate binding site, and act as non-competitive antagonists. mdpi.com Conversely, other benzamide series have been developed as positive allosteric modulators (PAMs), which enhance the receptor's response to glutamate. nih.gov

Nicotinic Acetylcholine Receptors (nAChRs): Certain benzamide analogs are recognized as ligands for neuronal nicotinic receptors (nAChRs). For example, the lead compound 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide was identified as a negative allosteric modulator, inhibiting human α4β2 nAChR activity with an IC₅₀ value of 6.0 μM and displaying a preference for this subtype over α3β4 nAChRs. ebi.ac.uk

Serotonin (B10506) 5-HT6 Receptor: The 5-HT6 receptor is a target for cognitive and psychiatric disorders. Arylsulfonamide derivatives, which share structural similarities with some benzamides, have shown a wide range of affinities for the 5-HT6 receptor, with Ki values from 43 nM to over 10,000 nM. science24.com Hybrid molecules incorporating a 5-HT6 receptor blocking scaffold and a GABA moiety have also been developed, with some showing high affinity for the 5-HT6 receptor (Ki = 0.2–2.7 nM). acs.org

GABA-A Receptors: These receptors are the primary mediators of inhibitory neurotransmission in the brain. While direct high-affinity binding of simple benzamides is less common, they have been incorporated into more complex molecules designed to modulate GABA-A receptors. Some benzamide derivatives have been shown to act as positive allosteric modulators (PAMs) of GABA-A receptors. mdpi.comcardiff.ac.uk For instance, the delta selective compound 2 (DS2), a benzamide derivative, is a widely used tool for studying δ-subunit-containing GABAA receptors. nih.gov

The binding affinities of several benzamide analogs for various receptors are summarized in the table below.

| Compound/Analog Class | Target Receptor | Affinity (Ki) | Reference |

|---|---|---|---|

| Benzimidazole (B57391) derivatives | 5-HT6 | Potent antagonists | nih.gov |

| Hybrid GABA/5-HT6 molecules | 5-HT6 | 0.2 - 2.7 nM | acs.org |

| Arylsulfonamide derivatives | 5-HT6 | 43 to >10,000 nM | science24.com |

| Fluoroalkylether substituted benzamides | Sigma-1 (σ1) | 6.26 nM | nih.gov |

| Fluoroalkylether substituted benzamides | Sigma-2 (σ2) | 10.2 nM | nih.gov |

Radioligand Binding Assays for Receptor Occupancy and Dissociation Kinetics

Radioligand binding assays are a cornerstone for characterizing receptor-ligand interactions. nih.gov These assays use a radioactively labeled compound (radioligand) to quantify its binding to a target receptor.

Saturation binding assays involve incubating a receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd), a measure of affinity. nih.gov For example, a saturation binding study for the benzamide derivative IYM, a potential dopamine (B1211576) D2 receptor agent, determined its Kd to be 0.04 nM. nih.gov

Competition binding assays measure the ability of an unlabeled test compound to displace a radioligand from its receptor. This allows for the determination of the test compound's inhibition constant (Ki). nih.gov Such assays were used to determine the nanomolar binding affinities of fluoroalkylether substituted benzamide derivatives for sigma receptor subtypes. nih.gov

Kinetic assays measure the rate of association (kon) and dissociation (koff) of a radioligand. These parameters provide deeper insight into the binding mechanism and can also be used to derive the dissociation constant (Kd = koff/kon).

Enzyme Inhibition Kinetics

In addition to receptor modulation, benzamides are a well-established class of enzyme inhibitors, targeting a diverse range of enzymes implicated in various diseases.

Inhibition of Relevant Enzyme Targets (e.g., PDE Isozymes, Cholinesterases, Kinases, DHFR)

Phosphodiesterases (PDEs): Some benzamide derivatives have been investigated as PDE inhibitors. For instance, Pumafentrine, a benzamide derivative, is a selective inhibitor of PDE-3 and PDE-4, with IC50 values of 28 nM and 7 nM, respectively. ersnet.org

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in cholinergic neurotransmission and targets for Alzheimer's disease therapy. Numerous benzamide derivatives have been synthesized and evaluated as potent cholinesterase inhibitors. nih.govresearchgate.net One naphthalene-containing N-(1-benzylpiperidine) benzamide was identified as a potent dual inhibitor of AChE and BChE with IC50 values of 0.176 µM and 0.47 µM, respectively. nih.gov

Kinases: Protein kinases are crucial regulators of cellular processes, and their dysregulation is linked to cancer and inflammatory diseases. Benzamide analogs have been designed as inhibitors of various kinases, including RAF kinases, receptor tyrosine kinases (EGFR, VEGFR2, PDGFRa), and Bcr-Abl kinase. nih.govmdpi.comacs.org For example, imidazo[1,2-a]pyridin-6-yl-benzamide analogs were designed as inhibitors of B-RAFV600E. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme for nucleotide synthesis and a target for anticancer drugs. Benzamide derivatives of trimethoprim (B1683648) have been developed as human DHFR inhibitors, showing greater activity than the parent compound. researchgate.netnih.gov Some of these benzamides also inhibit cell growth by causing DHFR instability and reducing its cellular levels. tandfonline.com

Determination of Inhibition Constants (Ki, IC50) and Mechanism of Inhibition (Competitive, Noncompetitive, Uncompetitive)

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Ki) is a more fundamental measure of the inhibitor's binding affinity.

Kinetic studies are performed to determine the mechanism of inhibition:

Competitive Inhibition: The inhibitor binds to the enzyme's active site, preventing substrate binding.

Noncompetitive Inhibition: The inhibitor binds to an allosteric site, reducing the enzyme's catalytic efficiency without affecting substrate binding.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic efficiency.

Studies on benzamide analogs have revealed various inhibition mechanisms. For example, a series of benzamide and picolinamide (B142947) derivatives showed mixed-type inhibition against AChE. researchgate.net Another benzamide derivative was found to be a non-competitive inhibitor of AChE but a mixed-type inhibitor of BChE. nih.gov Trimethoprim-based benzamide derivatives were found to inhibit human DHFR through a mechanism distinct from classical inhibitors like methotrexate. researchgate.net

The following table summarizes the inhibitory activities of selected benzamide analogs.

| Compound/Analog Class | Enzyme Target | Inhibition Value (IC50 / Ki) | Mechanism of Inhibition | Reference |

|---|---|---|---|---|

| Pumafentrine | PDE-4 | IC50 = 7 nM | N/A | ersnet.org |

| Pumafentrine | PDE-3 | IC50 = 28 nM | N/A | ersnet.org |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | IC50 = 0.056 µM | N/A | nih.gov |

| Compound 7a (picolinamide derivative) | AChE | IC50 = 2.49 µM | Mixed-type | researchgate.nettandfonline.com |

| Compound 7b (N-(1-benzylpiperidine) benzamide) | AChE | Ki = 0.21 µM | Non-competitive | nih.gov |

| Compound 7b (N-(1-benzylpiperidine) benzamide) | BChE | Ki = 0.15 µM | Mixed-type | nih.gov |

| Benzenesulfonamide-benzamides (3a-g) | AChE | Ki = 8.91 - 34.02 nM | N/A | tubitak.gov.trnih.gov |

| Trimethoprim-benzamides (JW series) | hDHFR | IC50 = 4.72 - 20.17 µM | N/A | researchgate.netnih.gov |

| Imidazo[1,2-a]pyridin-6-yl-benzamides | B-RAFV600E | Potent inhibitors | N/A | nih.gov |

| 4-(Arylaminomethyl)benzamides | EGFR | 91-92% inhibition at 10 nM | N/A | mdpi.com |

Cellular Assays for Functional Activity

Cellular assays are critical for determining the functional consequences of a compound's interaction with its molecular target. These assays often measure changes in key signal transduction pathways.

Calcium Mobilization: Many G-protein coupled receptors (GPCRs), a common target for therapeutic compounds, signal through the release of intracellular calcium (Ca²⁺). nih.gov Assays measuring intracellular Ca²⁺ flux are therefore a primary method for screening compounds for agonist or antagonist activity at these receptors. For example, in the study of novel benzamide-based positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5), changes in intracellular calcium were used to quantify compound efficacy and potency. nih.gov The addition of the compound in the presence of an EC₂₀ concentration of glutamate led to measurable increases in calcium mobilization, indicating a potentiation of the receptor's natural response. nih.gov

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway: The ERK1/2 pathway is another crucial signaling cascade involved in cellular processes like proliferation, differentiation, and survival. science.gov The phosphorylation state of ERK1/2 is often used as a biomarker for the activation of certain receptor pathways. unipv.it For instance, the contraction of smooth muscle in response to adenosine (B11128) A1 receptor (A1AR) agonists has been linked to a pathway involving protein kinase C (PKC) and ERK1/2. science.gov Investigating whether a compound like 5-Chloro-2-propoxybenzamide can modulate the phosphorylation of ERK1/2 would provide insight into its functional effects on downstream cellular events.

Table 2: Modulation of Signaling Pathways by Related Compounds

| Compound Class | Assay Type | Pathway Modulated | Observed Effect | Reference |

|---|---|---|---|---|

| Benzamide mGlu₅ PAMs (e.g., VU0357121) | Calcium Mobilization | Gαq -> PLC -> IP₃ -> Ca²⁺ | Potentiation of glutamate-induced calcium flux | nih.gov |

| Adenosine A1 Receptor Agonist (CCPA) | Western Blot | PKC-α, ERK1/2 | Contraction of aortic smooth muscle | science.gov |

Reporter gene assays are a powerful tool for studying the modulation of receptor activity and gene expression. In this system, the regulatory region of a gene of interest is linked to a gene that produces an easily measurable signal, such as luciferase (light) or β-galactosidase (color). When a compound activates or inhibits a receptor that controls this regulatory region, the expression of the reporter gene is altered, resulting in a change in the signal. science.gov

This technique allows for high-throughput screening of compounds to identify agonists or antagonists of a specific receptor. While specific reporter gene assay data for this compound is not detailed in the available literature, the methodology is widely applied. For example, such assays have been used to study the effects of various chemicals on gene expression and to identify compounds that can confine expression to specific tissues, like the nervous system. science.gov They are also employed in genotoxicity studies to measure mutations following exposure to certain compounds. researchgate.net

Confirming that a compound interacts with its intended target within the complex environment of a living cell is a crucial step in pharmacological profiling. Various techniques are used to assess these biomolecular interactions.

Following initial binding assays, functional cellular assays are employed to confirm that the interaction leads to a physiological response. For example, if a benzamide derivative is shown to bind to a 5-HT₂A receptor, its functional effect can be confirmed by measuring downstream events like NMDA-induced currents in cortical pyramidal cells. science.gov The ability of specific 5-HT₂A antagonists to block the compound's effect would provide strong evidence for a direct interaction at that receptor within a cellular context. science.gov

Similarly, the interaction of benzamide derivatives with enzymes like cholinesterases can be further explored in cellular models. science.gov The impact of enzyme inhibition can be assessed by measuring changes in the levels of the enzyme's substrate or product within the cell, linking the molecular interaction to a tangible cellular outcome. The modulation of complex cellular processes, such as the integrated stress response via interaction with factors like eIF2B, can also be studied for certain compounds, demonstrating interactions with core cellular machinery. epo.org

Preclinical Pharmacodynamic Studies in Animal Models

In Vivo Receptor Engagement and Occupancy Studies

There is currently no publicly available research detailing in vivo receptor engagement and occupancy studies for 5-Chloro-2-propoxybenzamide in animal models. Such studies are crucial to determine which receptors the compound binds to in a living organism, the affinity and duration of this binding, and how this relates to its concentration in the brain and plasma.

Table 1: Hypothetical In Vivo Receptor Occupancy Data for this compound in Rat Brain This table is for illustrative purposes only and is not based on experimental data.

| Target Receptor | Brain Region | Occupancy (%) at X mg/kg | Method |

|---|---|---|---|

| Dopamine (B1211576) D2 | Striatum | Data not available | PET/Ex vivo autoradiography |

Pharmacodynamic Biomarker Evaluation in Animal Models

Information regarding the evaluation of pharmacodynamic biomarkers in response to the administration of this compound in animal models is not found in the accessible scientific literature. These studies would be essential to measure the biochemical and physiological effects of the compound that are linked to its mechanism of action.

Table 2: Illustrative Pharmacodynamic Biomarker Modulation by this compound in a Preclinical Model This table is for illustrative purposes only and is not based on experimental data.

| Biomarker | Animal Model | Change from Baseline | Time Point |

|---|---|---|---|

| Prolactin Levels | Rat | Data not available | 2 hours post-dose |

Target Validation and Mechanism Elucidation in Preclinical Species

There is no available data from preclinical studies aimed at validating the biological target(s) of this compound or elucidating its precise mechanism of action in animal models. These investigations would typically involve genetic knockout or knockdown models, or the use of selective antagonists to confirm that the compound's effects are mediated through a specific target.

Further research is necessary to explore the preclinical pharmacodynamic properties of this compound to ascertain its potential therapeutic utility.

Metabolic Fate and Biotransformation of 5 Chloro 2 Propoxybenzamide

In Vitro Metabolite Profiling and Identification

In vitro metabolism studies are fundamental in predicting the biotransformation of a compound in a living organism. These assays utilize subcellular fractions, such as liver microsomes and S9 fractions, which contain a rich milieu of drug-metabolizing enzymes.

Incubation with Liver Microsomes and S9 Fractions

To investigate the metabolic profile of 5-Chloro-2-propoxybenzamide, in vitro incubations with liver microsomes and S9 fractions from various species are employed. Liver microsomes are a rich source of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for oxidative, reductive, and hydrolytic reactions. The S9 fraction, a supernatant from a 9,000g centrifugation of liver homogenate, contains both microsomal and cytosolic enzymes, offering a broader view of metabolism that includes both Phase I and Phase II enzymatic reactions.

For a compound like this compound, these incubations would typically involve the parent compound, the liver fraction, and necessary cofactors such as NADPH for CYP-mediated reactions. The goal is to generate and identify potential metabolites.

Identification of Phase I and Phase II Metabolites

Based on the structure of this compound, several metabolic transformations can be anticipated.

Phase I Metabolism: The primary routes of Phase I metabolism for benzamide (B126) derivatives often involve modifications to the alkyl and aromatic portions of the molecule. For this compound, likely Phase I reactions include:

O-depropylation: Cleavage of the propoxy group to yield a phenol (B47542), 5-Chloro-2-hydroxybenzamide.

Hydroxylation: Addition of a hydroxyl group to the propyl chain or the aromatic ring. For instance, hydroxylation of the propyl chain could occur at various positions.

N-dealkylation (if applicable): While this compound itself is a primary amide, related N-substituted benzamides often undergo N-dealkylation. nih.govbenthamdirect.comnih.gov Studies on N-methylbenzamides have shown that N-hydroxymethylation is a key metabolic step. nih.gov

Phase II Metabolism: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Potential Phase II metabolites of this compound could include:

Glucuronidation: Conjugation of a glucuronic acid molecule to a hydroxyl group formed during Phase I metabolism (e.g., on the depropylated phenol or a hydroxylated alkyl chain).

Sulfation: Conjugation of a sulfate (B86663) group, also typically to a hydroxyl moiety.

Elucidation of Metabolic Pathways and Sites of Biotransformation

By identifying the array of Phase I and Phase II metabolites, the primary metabolic pathways for this compound can be elucidated. For example, the presence of 5-Chloro-2-hydroxybenzamide and its subsequent glucuronide conjugate would confirm O-depropylation followed by glucuronidation as a major metabolic route. The relative abundance of different metabolites can provide insights into the predominant pathways.

The table below outlines the potential metabolic transformations for this compound.

| Metabolic Reaction | Potential Site of Biotransformation | Resulting Functional Group | Potential Metabolite |

| Phase I | |||

| O-Depropylation | Propoxy group | Phenolic hydroxyl | 5-Chloro-2-hydroxybenzamide |

| Aliphatic Hydroxylation | Propyl chain | Hydroxyl | Hydroxy-propoxy-benzamide isomers |

| Aromatic Hydroxylation | Benzene (B151609) ring | Phenolic hydroxyl | Chloro-hydroxy-propoxybenzamide isomers |

| Phase II | |||

| Glucuronidation | Phenolic or aliphatic hydroxyl | Glucuronide conjugate | This compound-glucuronide |

| Sulfation | Phenolic or aliphatic hydroxyl | Sulfate conjugate | This compound-sulfate |

Advanced Analytical Techniques for Metabolite Characterization

The identification and structural elucidation of metabolites heavily rely on sophisticated analytical instrumentation, primarily mass spectrometry coupled with liquid chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone technique for metabolite analysis. jst.go.jpacs.org It combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. Ultra-performance liquid chromatography (UPLC) utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.

In the analysis of incubation mixtures of this compound, UPLC-MS/MS would be used to separate the parent compound from its various metabolites. The mass spectrometer then provides mass information for each separated component. By comparing the mass spectra of the metabolites to that of the parent compound, initial structural inferences can be made (e.g., a +16 Da mass shift often indicates hydroxylation). Tandem mass spectrometry (MS/MS) further fragments the ions, providing structural information that helps to pinpoint the site of metabolic modification.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS), often coupled with UPLC, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). researchgate.netnih.govnih.gov This accuracy is crucial for determining the elemental composition of a metabolite, which significantly aids in its identification. For halogenated compounds like this compound, the distinct isotopic pattern of chlorine can be readily observed with HRMS, confirming its presence in the metabolites. researchgate.netresearchgate.net This capability is invaluable for distinguishing between different potential metabolites that may have the same nominal mass but different elemental formulas.

The combination of retention time data from chromatography, accurate mass measurements from HRMS, and fragmentation patterns from MS/MS allows for the confident identification and structural elucidation of the metabolites of this compound.

The table below summarizes the key analytical techniques and their roles in metabolite characterization.

| Analytical Technique | Primary Function in Metabolite Analysis | Information Provided |

| LC-MS/MS | Separation and initial mass analysis of metabolites | Retention time, molecular weight, preliminary structural information from fragmentation |

| UPLC-MS/MS | High-resolution separation and sensitive detection | Improved separation efficiency, faster analysis, higher sensitivity |

| HRMS | Accurate mass measurement and elemental composition determination | High-accuracy mass-to-charge ratio, elemental formula, isotopic pattern confirmation |

Ion Mobility-Mass Spectrometry for Isomeric Separation and Conformation Analysis

The analysis of metabolites often presents a significant analytical challenge due to the presence of isomers, which have the same mass and cannot be distinguished by mass spectrometry (MS) alone. researchgate.netnih.gov Ion mobility spectrometry (IMS), when coupled with mass spectrometry (IM-MS), provides an additional dimension of separation based on the size, shape, and charge of an ion as it travels through a gas-filled drift tube under the influence of an electric field. nih.govmdpi.com This technique is particularly valuable in metabolic studies for resolving isomeric and isobaric metabolites that may be co-eluting or unresolved by liquid chromatography (LC). nih.govrsc.org

In the context of this compound metabolism, several isomeric metabolites can be hypothesized, arising from hydroxylation at different positions on the aromatic ring or on the propoxy chain. For instance, hydroxylation of the benzene ring could produce multiple regioisomers. These isomers, while possessing identical masses, would likely exhibit different three-dimensional structures. This difference in conformation would result in distinct drift times in an ion mobility experiment, allowing for their separation and individual characterization. frontiersin.org

Different IM-MS techniques, such as Drift Tube Ion Mobility Spectrometry (DTIMS), Traveling Wave Ion Mobility Spectrometry (TWIMS), and High-Resolution IMS (HRIM-MS), offer varying degrees of resolution for separating such isomers. mdpi.com The collision cross-section (CCS), a parameter derived from an ion's drift time, is a key physical property that reflects its gas-phase size and shape. nih.gov By creating a database of experimental CCS values for metabolite standards, IM-MS can significantly enhance the confidence in metabolite identification in both targeted and untargeted screening workflows. rsc.org For the metabolites of this compound, this would involve comparing the CCS values of observed metabolites with those of synthesized reference standards of suspected isomers.

The integration of ion mobility into LC-MS workflows provides a powerful tool for obtaining more comprehensive metabolite profiles. rsc.org This multidimensional approach (LC separation, ion mobility separation, and mass analysis) increases peak capacity and allows for the differentiation of complex mixtures of metabolic products, which is essential for fully understanding the biotransformation pathways of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of novel compounds, including drug metabolites. frontiersin.org While mass spectrometry provides information on molecular weight and elemental composition, NMR offers detailed insights into the molecular structure by probing the chemical environment of specific nuclei (e.g., ¹H, ¹³C). frontiersin.orghyphadiscovery.com This capability is crucial for definitively identifying the exact position of metabolic modifications, such as hydroxylation, demethylation, or conjugation, which is often impossible with MS/MS fragmentation patterns alone. hyphadiscovery.com

The process of metabolite identification by NMR involves purifying the metabolite from the biological matrix (e.g., urine, plasma, or microsomal incubates) and acquiring a suite of one-dimensional (1D) and two-dimensional (2D) NMR spectra. hyphadiscovery.com

Key NMR Experiments for Metabolite Structure Elucidation:

| NMR Experiment | Information Provided | Relevance to this compound Metabolites |

| ¹H NMR | Provides information on the number and chemical environment of protons. Chemical shifts indicate the type of proton (aromatic, aliphatic, etc.), and coupling constants reveal neighboring protons. | Can reveal changes in the aromatic region due to hydroxylation or modifications to the propoxy chain (e.g., loss of propyl signals upon O-dealkylation). |

| ¹³C NMR | Shows the number and type of carbon atoms. Chemical shifts are sensitive to the electronic environment, pinpointing the location of functional groups. | Can confirm the position of hydroxylation by observing significant shifts in the attached carbon's resonance. |

| COSY (Correlation Spectroscopy) | Identifies protons that are coupled to each other (typically through 2-3 bonds), revealing spin systems within the molecule. | Helps in assigning the proton signals of the propoxy chain and confirming its structure or fragmentation. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms. | Provides unambiguous assignment of protons to their attached carbons, crucial for piecing together the molecular structure. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), revealing the connectivity of different molecular fragments. | Essential for determining the exact site of metabolic modification, for instance, by showing a correlation from a new hydroxyl proton to carbons in the aromatic ring. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, providing information about the 3D structure and conformation. | Can help differentiate between stereoisomers or conformational isomers of metabolites. |

A relevant case study is the metabolic study of N-ethylbenzamide and its chlorinated analog, p-chloro-N-ethylbenzamide, using NMR spectroscopy. nih.gov In rats, these compounds were found to be metabolized through hydrolysis of the amide bond to yield ethylamine (B1201723) and the corresponding benzoic acid (which was further conjugated to hippuric acid). nih.gov For p-chloro-N-ethylbenzamide, the metabolites detected in urine by NMR were p-chlorohippuric acid and ethylamine. nih.gov

Applying this logic to this compound, several metabolic pathways can be postulated, and NMR would be the definitive tool to confirm the resulting structures:

O-dealkylation: Cleavage of the propoxy group would yield 5-chloro-2-hydroxybenzamide. NMR would confirm this by the disappearance of the propoxy signals (the ethyl and methylene (B1212753) protons) and the appearance of a phenolic hydroxyl proton signal.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the propoxy chain. The precise location would be determined using HMBC correlations between the new hydroxyl proton and the carbon skeleton.

Amide hydrolysis: Cleavage of the amide bond would result in 5-chloro-2-propoxybenzoic acid and ammonia (B1221849). The structural confirmation would rely on comparing the NMR spectra with that of the parent compound and a synthesized standard of the benzoic acid metabolite.

By using a combination of these NMR techniques, researchers can piece together the complete and unambiguous structures of the metabolites of this compound, providing a definitive understanding of its metabolic fate. hyphadiscovery.com

Structure Activity Relationship Sar Studies of 5 Chloro 2 Propoxybenzamide Analogs

Impact of Propoxy Group Modifications on Biological Activity

The 2-propoxy group is a key structural feature of 5-Chloro-2-propoxybenzamide, and its modification can significantly alter the compound's interaction with biological targets. Studies on related 2-alkoxybenzamide analogs have shown that the nature of the alkoxy chain—its length, branching, and composition—plays a critical role in determining biological activity.

Research into a series of 2-alkoxy derivatives has demonstrated a clear relationship between the length of the alkyl chain and antagonistic activity. nih.gov Starting with a propoxy group (a three-carbon chain), a gradual increase in the number of carbons in the chain up to five or six carbons was found to enhance the antagonistic activity. nih.gov Derivatives with five-carbon (pentoxy) or six-carbon (hexyloxy) chains exhibited the most potent antagonism. nih.gov This suggests that the binding pocket of the target receptor can accommodate and favorably interact with longer, more lipophilic chains. However, the introduction of branched alkyl chains or cycloalkoxy groups has also been investigated to explore the spatial requirements of the binding site. nih.gov

The table below illustrates the effect of modifying the straight-chain 2-alkoxy group on the biological activity of benzamide (B126) analogs.

| Analog Modification (R in 2-OR group) | Chain Length (Carbons) | Observed Biological Activity Trend |

|---|---|---|

| Propoxy | 3 | Baseline Activity |

| Butoxy | 4 | Increased Activity |

| Pentoxy | 5 | Potent Activity |

| Hexyloxy | 6 | Potent Activity |